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molecular formula C12H10ClO2P B8692396 Diphenyl chlorophosphite

Diphenyl chlorophosphite

Cat. No. B8692396
M. Wt: 252.63 g/mol
InChI Key: VFYNVDRWOAJSKI-UHFFFAOYSA-N
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Patent
US04079103

Procedure details

32.5 g (0.24 mole) of phosphorus trichloride is added dropwise, with stirring, to a mixture, cooled to 0° to 5° C, of 155.2 g (0.5 mole) of triphenylphosphite and 10.0 g of hexamethylphosphoric acid triamide. The reaction mixture is subsequently heated to room temperature and stirred at this temperature for a further 4 hours. On vacuum distillation of the reaction mixture there is obtained 110 g (61.1% of theory relative to phosphorus trichloride) of diphenylchlorophosphite, b.p. 170°-172° C/11 Torr.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
155.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)[Cl:2].[C:5]1([O:11][P:12](OC2C=CC=CC=2)[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CN(C)P(=O)(N(C)C)N(C)C>[C:5]1([O:11][P:12]([Cl:2])[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
155.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
10 g
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at this temperature for a further 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
On vacuum distillation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 61.1%
YIELD: CALCULATEDPERCENTYIELD 181.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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